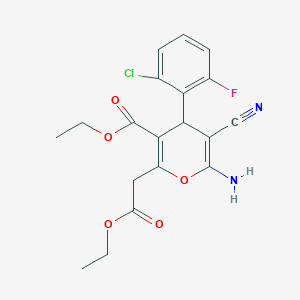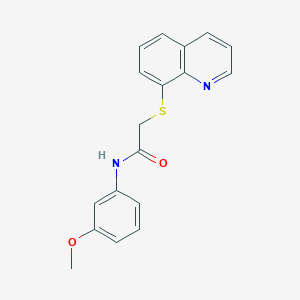
N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide, also known as MPTQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. MPTQ is a thioacetamide derivative that has been shown to possess remarkable biological properties, making it a promising candidate for further investigation.
作用機序
The mechanism of action of N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide is not fully understood, but several studies have proposed different mechanisms based on its observed biological activities. One proposed mechanism of action is that this compound induces apoptosis in cancer cells by activating the caspase pathway. Another proposed mechanism is that this compound inhibits the PI3K/Akt signaling pathway, which is known to promote cell survival and proliferation. Additionally, this compound has been shown to inhibit the aggregation of amyloid-beta peptides by binding to the peptides and preventing their aggregation.
Biochemical and Physiological Effects:
This compound has been shown to possess remarkable biochemical and physiological effects. In cancer cells, this compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. In addition to its anticancer activity, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a critical role in the pathogenesis of Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of using N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide in lab experiments is its remarkable biological activity. This compound has been shown to possess potent anticancer and anti-amyloidogenic activity, making it a promising candidate for further investigation. Another advantage of using this compound is its relatively simple synthesis method, which allows for the easy production of large quantities of pure this compound. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the investigation of N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide. One area of interest is the development of this compound-based anticancer drugs. Several studies have shown that this compound exhibits potent anticancer activity, making it a promising candidate for the development of new anticancer drugs. Another area of interest is the investigation of this compound's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. This compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a critical role in the pathogenesis of Alzheimer's disease. Further investigation of this compound's mechanism of action and potential toxicity is also needed to fully understand its biological properties.
合成法
The synthesis of N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide involves the reaction of 8-hydroxyquinoline-2-thiol with 3-methoxybenzoyl chloride in the presence of triethylamine. The resulting product is purified through column chromatography to obtain pure this compound. This synthesis method has been described in detail in the literature, and the purity and yield of this compound can be optimized by adjusting the reaction conditions.
科学的研究の応用
N-(3-methoxyphenyl)-2-(8-quinolinylthio)acetamide has been extensively studied for its potential applications in various fields of research. One of the major areas of interest is its anticancer activity. Several studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. This compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt signaling pathway. In addition to its anticancer activity, this compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. This compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a critical role in the pathogenesis of Alzheimer's disease.
特性
IUPAC Name |
N-(3-methoxyphenyl)-2-quinolin-8-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-15-8-3-7-14(11-15)20-17(21)12-23-16-9-2-5-13-6-4-10-19-18(13)16/h2-11H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSUFWWJDIRKGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

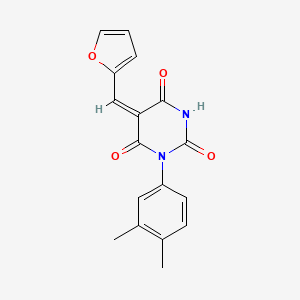

![N-(2-methoxyethyl)-1-(3-methylbutyl)-5-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5171790.png)

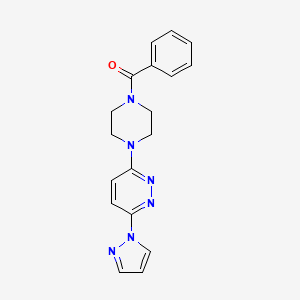
![N~2~-(4-isopropylphenyl)-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5171813.png)
![3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5171817.png)
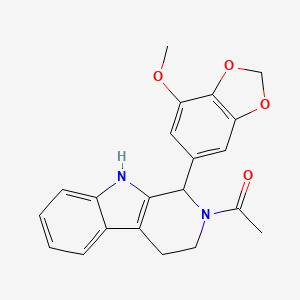

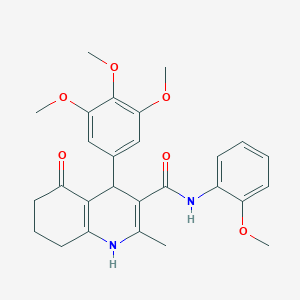
![1-(3,4-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171837.png)
![4-tert-butyl-N-[4-(4-methyl-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B5171843.png)

